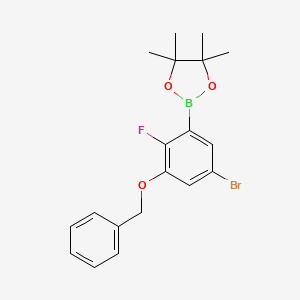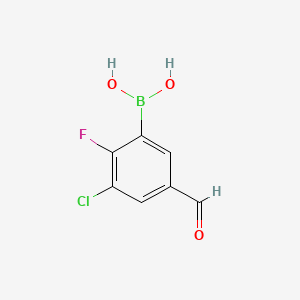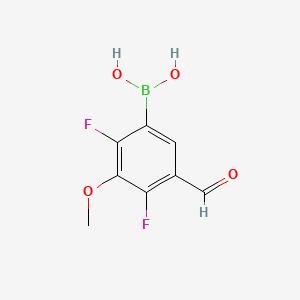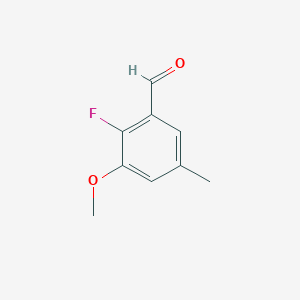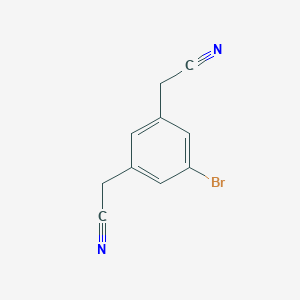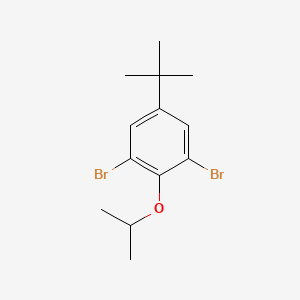
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-(tert-butyl)-2-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed:
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Dehalogenated products (e.g., hydrocarbons).
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as anti-cancer or anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene depends on its specific application
Enzyme Inhibition: The bromine atoms and other functional groups may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic structure may allow the compound to intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-5-(tert-butyl)-2-iodobenzene
Comparison: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. For example, the isopropoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, the methoxy or methoxymethoxy derivatives may exhibit different reactivity patterns and applications due to the presence of different substituents.
Eigenschaften
Molekularformel |
C13H18Br2O |
|---|---|
Molekulargewicht |
350.09 g/mol |
IUPAC-Name |
1,3-dibromo-5-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-8(2)16-12-10(14)6-9(7-11(12)15)13(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
HZYMQRISKPFPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


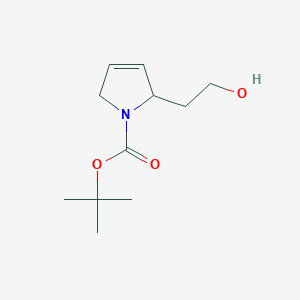
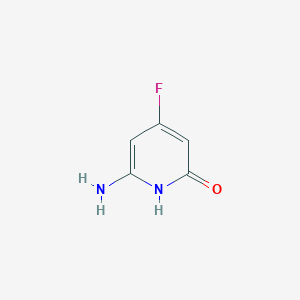
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)

![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
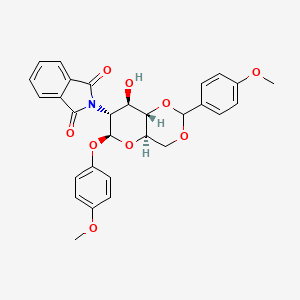

![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
